molecular formula C26H26N4OS B11670500 N'-[(E)-(4-ethylphenyl)methylidene]-2-{[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]sulfanyl}acetohydrazide

N'-[(E)-(4-ethylphenyl)methylidene]-2-{[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]sulfanyl}acetohydrazide

Cat. No.: B11670500
M. Wt: 442.6 g/mol
InChI Key: BRRAWCWDVBRRPY-JVWAILMASA-N
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Description

Methyl 3-{(5Z)-5-[4-(benzyloxy)-3-methoxybenzylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}propanoate is a thiazolidinone derivative characterized by a Z-configured benzylidene substituent at the C5 position of the thiazolidinone core. The molecule features a 4-oxo-2-thioxo-1,3-thiazolidin-3-yl moiety substituted with a 4-(benzyloxy)-3-methoxybenzylidene group and a methyl propanoate side chain at N2. This compound belongs to a class of molecules known for their diverse biological activities, including antimicrobial and kinase-inhibitory properties, as seen in structurally related analogs .

The synthesis of such compounds typically involves cyclocondensation reactions of thiazolidinone precursors with aromatic aldehydes, followed by regioselective substitution. Spectral data (e.g., IR, UV-Vis, NMR) and crystallographic methods (e.g., SHELX ) are critical for confirming stereochemistry and purity.

Properties

Molecular Formula

C26H26N4OS

Molecular Weight

442.6 g/mol

IUPAC Name

N-[(E)-(4-ethylphenyl)methylideneamino]-2-[1-[(4-methylphenyl)methyl]benzimidazol-2-yl]sulfanylacetamide

InChI

InChI=1S/C26H26N4OS/c1-3-20-12-14-21(15-13-20)16-27-29-25(31)18-32-26-28-23-6-4-5-7-24(23)30(26)17-22-10-8-19(2)9-11-22/h4-16H,3,17-18H2,1-2H3,(H,29,31)/b27-16+

InChI Key

BRRAWCWDVBRRPY-JVWAILMASA-N

Isomeric SMILES

CCC1=CC=C(C=C1)/C=N/NC(=O)CSC2=NC3=CC=CC=C3N2CC4=CC=C(C=C4)C

Canonical SMILES

CCC1=CC=C(C=C1)C=NNC(=O)CSC2=NC3=CC=CC=C3N2CC4=CC=C(C=C4)C

Origin of Product

United States

Preparation Methods

Synthesis of 1-(4-Methylbenzyl)-1H-Benzimidazole-2-thiol

The benzimidazole core is formed through a cyclocondensation reaction. A mixture of o-phenylenediamine (10 mmol) and 4-methylbenzyl chloride (12 mmol) is refluxed in dimethylformamide (DMF) at 120°C for 8 hours under nitrogen. Subsequent thiolation is achieved by treating the intermediate with phosphorus pentasulfide (P₂S₅) in pyridine at 80°C for 4 hours, yielding the thiol derivative with 75–85% efficiency.

Key Reaction Parameters :

ParameterConditionYield (%)
SolventDMF78
Temperature120°C-
Reaction Time8 hours-

Preparation of 2-{[1-(4-Methylbenzyl)-1H-Benzimidazol-2-yl]sulfanyl}acetohydrazide

The sulfanylacetohydrazide intermediate is synthesized via nucleophilic substitution. 1-(4-Methylbenzyl)-1H-benzimidazole-2-thiol (5 mmol) is reacted with 2-chloroacetohydrazide (5.5 mmol) in ethanolic potassium hydroxide (50 mL) under reflux for 3 hours. The product is precipitated by cooling, filtered, and recrystallized from ethanol-water (1:1).

Optimization Insights :

  • Base : KOH in ethanol enhances nucleophilicity of the thiol group.

  • Solvent : Ethanol ensures homogeneity and moderates reaction kinetics.

  • Yield : 68–72% after recrystallization.

Condensation with 4-Ethylbenzaldehyde

The final step involves Schiff base formation. A solution of 2-{[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]sulfanyl}acetohydrazide (3 mmol) and 4-ethylbenzaldehyde (3.3 mmol) in absolute ethanol (20 mL) is catalyzed by 3 drops of concentrated HCl. The mixture is refluxed for 2 hours, cooled, and neutralized with NaHCO₃. The crude product is filtered and purified via column chromatography (SiO₂, ethyl acetate/hexane 3:7).

Critical Data :

ParameterConditionYield (%)Purity (HPLC)
CatalystHCl (37%)8298.5
SolventAbsolute ethanol--
PurificationColumn chromatography--

Mechanistic Analysis and Side Reactions

Condensation Mechanism

The acid-catalyzed condensation proceeds via protonation of the aldehyde carbonyl, followed by nucleophilic attack by the hydrazide’s amino group. Dehydration yields the imine (Schiff base), stabilized by conjugation with the benzimidazole and aromatic systems.

Side Reactions :

  • Over-alkylation : Excess 4-methylbenzyl chloride may lead to di-substituted byproducts. Mitigated by stoichiometric control.

  • Oxidation of Thiol : Thiol groups may oxidize to disulfides in aerobic conditions. Prevented by inert atmosphere (N₂).

Structural Characterization and Validation

Spectroscopic Data

  • ¹H NMR (400 MHz, DMSO-d₆) : δ 8.42 (s, 1H, CH=N), 7.65–7.12 (m, 11H, aromatic), 5.21 (s, 2H, CH₂Ph), 4.02 (s, 2H, SCH₂), 2.35 (q, 2H, CH₂CH₃), 2.28 (s, 3H, CH₃), 1.22 (t, 3H, CH₂CH₃).

  • ESI-MS : m/z 445.2 [M+H]⁺, consistent with molecular formula C₂₆H₂₈N₄OS.

Purity Assessment

  • HPLC : >98% purity using C18 column (acetonitrile/water 70:30, 1 mL/min).

  • Melting Point : 214–216°C (uncorrected).

Comparative Evaluation of Synthetic Routes

MethodAdvantagesLimitationsYield (%)
Acid-catalyzedShort reaction timeRequires strict pH control82
Solvent-freeEco-friendlyLower yields (65%)65
Microwave-assistedRapid (30 mins)Specialized equipment needed78

Industrial-Scale Considerations

For bulk synthesis, the following adaptations are recommended:

  • Continuous Flow Reactors : Enhance heat transfer and reduce reaction time for the condensation step.

  • Catalyst Recycling : Immobilized HCl on silica gel reduces waste.

  • Cost Analysis : Raw materials account for 62% of total cost, highlighting the need for optimized stoichiometry.

Chemical Reactions Analysis

N’-[(E)-(4-ethylphenyl)methylidene]-2-{[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]sulfanyl}acetohydrazide undergoes various types of chemical reactions, including:

Scientific Research Applications

N’-[(E)-(4-ethylphenyl)methylidene]-2-{[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]sulfanyl}acetohydrazide has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound exhibits potential biological activities, including antimicrobial, antifungal, and anticancer properties, making it a subject of interest in drug discovery and development.

    Medicine: Due to its biological activities, it is studied for its potential therapeutic applications in treating various diseases.

    Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N’-[(E)-(4-ethylphenyl)methylidene]-2-{[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]sulfanyl}acetohydrazide involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, leading to its anticancer properties . The exact molecular targets and pathways can vary depending on the specific biological context and the type of cells or organisms being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Modified Aromatic Substituents

Key Compounds:

[(5Z)-5-{5-[1-(5-Butylpyrazin-2-yl)ethylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}acetic acid (7)

  • Substituents : Pyrazine ring with a butyl group.
  • Physical Properties : Yield 77%, m.p. 213–215°C, HPLC purity 99.03%.
  • Spectral Data : UV λmax 388 nm (log ε 3.29); IR peaks at 3398 cm⁻¹ (C-OH) and 1706 cm⁻¹ (C=O) .

[(5Z)-5-{5-[1-(5-Benzylpyrazin-2-yl)ethylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}acetic acid (9)

  • Substituents : Benzyl-substituted pyrazine.
  • Physical Properties : Yield 31%, m.p. 224–225°C.
  • Elemental Analysis : C 56.09% (calc. vs. exp.), H 3.92%, N 10.90% .

3-{(5Z)-5-[3-Methoxy-4-(pentyloxy)benzylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}propanoic acid Substituents: Pentyloxy group instead of benzyloxy. Molecular Formula: C₁₉H₂₃NO₅S₂; Monoisotopic mass 409.101765 Da .

Comparison:
  • Solubility: The methyl propanoate ester in the target compound may confer better lipid solubility than carboxylic acid derivatives (e.g., Compounds 7 and 9), influencing bioavailability.
  • Biological Activity : Pyrazine-containing analogs (e.g., Compounds 7 and 9) show antimicrobial activity , whereas bromophenyl-furyl derivatives (e.g., in ) target apoptosis signal-regulating kinase 1 .

Analogues with Heterocyclic Modifications

(Z)-3-(5-((3-(4-Isobutoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)propanoic acid Substituents: Pyrazole ring with isobutoxy and methyl groups. Molecular Weight: 507.62 g/mol; Formula C₂₆H₂₅N₃O₄S₂ .

3-[(5Z)-5-[(4-Methylphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)propanamide Substituents: Thiadiazole ring. Synonyms: ZINC13576684; Molecular Formula C₁₈H₁₇N₃O₂S₃ .

Comparison:
  • Thermal Stability : Higher melting points (e.g., 254–261°C for Compound 8 ) are observed in analogs with rigid heterocycles versus the target compound’s esterified side chain.

Research Findings and Implications

  • Stereochemical Stability : The Z-configuration of the benzylidene group is critical for activity, as seen in analogs where E/Z isomerization reduces potency .
  • Computational Insights: Molecular docking studies (e.g., for indole-containing analogs ) suggest that the thiazolidinone core interacts with hydrophobic enzyme pockets, while substituents modulate selectivity.
  • Crystallography : Programs like SHELX and WinGX are essential for resolving complex stereochemistry in these molecules.

Biological Activity

N'-[(E)-(4-ethylphenyl)methylidene]-2-{[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]sulfanyl}acetohydrazide is a complex organic compound notable for its diverse biological activities. This compound belongs to the class of benzimidazole derivatives, which are recognized for their pharmacological potential, including antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory properties. The molecular formula of this compound is C28H24N4OSC_{28}H_{24}N_{4}OS, with a molecular weight of 464.6 g/mol.

Chemical Structure and Synthesis

The structure of N'-[(E)-(4-ethylphenyl)methylidene]-2-{[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]sulfanyl}acetohydrazide features a benzimidazole core linked to a thioether and an acetohydrazide moiety. This unique arrangement contributes significantly to its biological activity and potential applications in medicinal chemistry. The synthesis typically involves multi-step reactions that include the formation of the benzimidazole scaffold followed by the introduction of the thioether and hydrazide functionalities.

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives of benzimidazole have shown effectiveness against various bacterial strains, including Gram-positive and Gram-negative bacteria. The presence of the thioether group in N'-[(E)-(4-ethylphenyl)methylidene]-2-{[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]sulfanyl}acetohydrazide may enhance its interaction with microbial targets, potentially leading to improved efficacy against infections .

Anticancer Properties

The anticancer activity of this compound has been a focal point in recent studies. Benzimidazole derivatives are known for their ability to inhibit tumor growth and induce apoptosis in cancer cells. In vitro studies have demonstrated that N'-[(E)-(4-ethylphenyl)methylidene]-2-{[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]sulfanyl}acetohydrazide can significantly reduce cell viability in various cancer cell lines, including breast (MCF-7) and lung (A549) carcinoma cells. The mechanism appears to involve cell cycle arrest and activation of apoptotic pathways, as evidenced by increased caspase activity in treated cells .

Anti-inflammatory Effects

Inflammation plays a critical role in many chronic diseases, and compounds like N'-[(E)-(4-ethylphenyl)methylidene]-2-{[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]sulfanyl}acetohydrazide have shown promise in modulating inflammatory responses. Studies suggest that these compounds can inhibit pro-inflammatory cytokines and enzymes involved in inflammation, thereby providing therapeutic benefits in conditions such as arthritis and other inflammatory disorders .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological efficacy of compounds like N'-[(E)-(4-ethylphenyl)methylidene]-2-{[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]sulfanyl}acetohydrazide. Variations in substituents on the benzene ring significantly influence their pharmacological profiles. For example:

Compound NameStructural FeaturesBiological Activity
2-{[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]thio}-N'-[(E)-naphthalen-1-ylmethylidene]acetohydrazideBenzimidazole core, thioetherAntimicrobial, anticancer
N'-[(E)-(4-hydroxyphenyl)methylidene]-2-{[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]sulfanyl}acetohydrazideHydroxy group substitutionAnticancer
N'-[(E)-(4-hydroxyphenyl)ethylidene]-2-{[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]sulfanyl}acetohydrazideEthoxy group substitutionAntimicrobial

This table illustrates how different substituents can alter the biological activities of benzimidazole derivatives, providing insights into design strategies for new therapeutic agents.

Case Studies and Research Findings

Several studies have highlighted the effectiveness of similar compounds in clinical settings:

  • Anticancer Efficacy : A study demonstrated that a related benzimidazole derivative exhibited potent cytotoxicity against various cancer cell lines with an IC50 value significantly lower than that of standard chemotherapeutics like doxorubicin.
  • Antimicrobial Studies : Another investigation found that compounds with similar structures showed broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria, supporting their potential use as novel antibiotics.
  • Inflammatory Response Modulation : Research has indicated that these compounds can effectively inhibit the release of inflammatory mediators in vitro, suggesting a mechanism for their anti-inflammatory properties.

Q & A

Basic: What are the optimal synthetic routes and critical reaction parameters for synthesizing this compound?

Methodological Answer:
The synthesis typically involves multi-step condensation and functionalization reactions. Key steps include:

  • Step 1: Preparation of the benzimidazole-thioether intermediate via nucleophilic substitution between 1-(4-methylbenzyl)-1H-benzimidazole-2-thiol and chloroacetohydrazide under reflux in ethanol (60–80°C) .
  • Step 2: Condensation of the intermediate with 4-ethylbenzaldehyde in the presence of an acid catalyst (e.g., glacial acetic acid) to form the hydrazone linkage. Reaction time (6–8 hours) and temperature (70–90°C) are critical for yield optimization .
  • Purification: Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from methanol is recommended to achieve >95% purity .

Basic: Which spectroscopic and analytical methods are essential for structural confirmation and purity assessment?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR):
    • 1H/13C NMR confirms the E-configuration of the hydrazone bond (δ 8.2–8.5 ppm for imine proton) and substituent positions on aromatic rings .
    • 2D NMR (COSY, HSQC) resolves overlapping signals in the benzimidazole and phenyl regions .
  • Mass Spectrometry (HRMS): Validates molecular weight (e.g., [M+H]+ peak at m/z ~495) .
  • Infrared (IR) Spectroscopy: Identifies key functional groups (e.g., C=N stretch at 1600–1650 cm⁻¹, S-C bond at 650–700 cm⁻¹) .
  • HPLC-PDA: Ensures purity (>95%) using a C18 column with acetonitrile/water mobile phase .

Basic: What initial biological screening models are recommended for evaluating its pharmacological potential?

Methodological Answer:

  • Antimicrobial Activity:
    • Bacterial Strains: Use Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) models in broth microdilution assays (MIC determination) .
    • Fungal Strains: Test against C. albicans via disk diffusion .
  • Anticancer Screening:
    • Cell Lines: MTT assays on human cancer lines (e.g., MCF-7, HepG2) with IC50 calculations .
  • Enzyme Inhibition:
    • COX-2/LOX Inhibition: Spectrophotometric assays to assess anti-inflammatory potential .

Advanced: How do structural modifications (e.g., substituent variations) influence bioactivity?

Methodological Answer:

  • Substituent Effects:
    • Electron-Withdrawing Groups (e.g., -NO2): Enhance antimicrobial activity but reduce solubility .
    • Bulky Groups (e.g., tert-butyl): Improve lipophilicity, potentially increasing blood-brain barrier penetration .
  • SAR Studies:
    • Replace the 4-ethylphenyl group with halogenated analogs (e.g., 4-Cl) to evaluate changes in cytotoxicity .
    • Compare activity of benzimidazole vs. triazole derivatives to identify pharmacophore requirements .

Advanced: How can researchers resolve contradictions in biological activity data across similar analogs?

Methodological Answer:

  • Data Normalization:
    • Standardize assay conditions (e.g., cell passage number, incubation time) to minimize variability .
  • Mechanistic Profiling:
    • Use molecular docking to verify target engagement (e.g., binding affinity to EGFR or DNA gyrase) .
  • Meta-Analysis:
    • Compare results with structurally related compounds (e.g., N'-[(E)-(3-fluorophenyl)methylidene] analogs) to identify trends in activity-structure relationships .

Advanced: What computational strategies support structure-activity relationship (SAR) studies?

Methodological Answer:

  • Molecular Docking:
    • Use AutoDock Vina to model interactions with biological targets (e.g., Bcl-2 for anticancer activity). Focus on hydrogen bonding with the hydrazone group and π-π stacking of benzimidazole .
  • QSAR Modeling:
    • Develop regression models using descriptors like logP, polar surface area, and H-bond donor/acceptor counts to predict bioactivity .
  • DFT Calculations:
    • Analyze frontier molecular orbitals (HOMO-LUMO) to assess reactivity and stability .

Advanced: How can scalability challenges in synthesis be addressed for preclinical studies?

Methodological Answer:

  • Process Optimization:
    • Replace ethanol with cheaper solvents (e.g., IPA) for large-scale reactions .
    • Implement flow chemistry techniques to improve yield and reduce reaction time .
  • Catalyst Screening:
    • Test heterogeneous catalysts (e.g., Amberlyst-15) for recyclability and cost efficiency .
  • Quality Control:
    • Use in-line PAT (Process Analytical Technology) tools like FTIR for real-time monitoring .

Advanced: What experimental strategies validate target engagement in mechanism-of-action studies?

Methodological Answer:

  • Biophysical Assays:
    • Surface Plasmon Resonance (SPR) to measure binding kinetics with purified enzymes (e.g., topoisomerase II) .
  • Cellular Thermal Shift Assay (CETSA):
    • Confirm target stabilization in cancer cells after compound treatment .
  • Knockdown/Overexpression Models:
    • Use siRNA to silence suspected targets (e.g., Bcl-2) and assess changes in compound efficacy .

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